5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14987491
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O5S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 5,6,7-trimethoxy-1-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O5S/c1-10-8-21-19(29-10)22-14(24)9-20-18(25)12-6-11-7-13(26-3)16(27-4)17(28-5)15(11)23(12)2/h6-8H,9H2,1-5H3,(H,20,25)(H,21,22,24) |
| Standard InChI Key | MCFYYNKJWARHQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Introduction
Synthesis Pathways
Although no direct synthesis protocol for this compound is provided in the results, general methods for synthesizing similar indole derivatives include:
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Functionalization of Indole Rings: Methoxylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions.
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Amide Formation: Coupling reactions between an indole carboxylic acid derivative and an amine-containing thiazole moiety using coupling agents like carbodiimides (e.g., EDC or DCC).
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Thiazole Synthesis: Constructed via Hantzsch thiazole synthesis or condensation reactions involving α-haloketones and thioureas.
Potential Activities
Indole derivatives with trimethoxy substitutions have been studied extensively for their pharmacological properties:
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Anticancer Activity: Indoles are known to interact with cellular pathways such as apoptosis induction and cell cycle arrest.
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Antimicrobial Properties: Thiazoles contribute to antibacterial and antifungal activities due to their ability to disrupt microbial enzymes.
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Anti-inflammatory Effects: Methoxy-substituted indoles may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Related Research
Studies on structurally related compounds have demonstrated:
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Docking studies indicating binding affinity to enzymes like LOX or kinases.
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Promising results in in vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, HCT116).
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Antimicrobial screening revealing activity against Gram-positive and Gram-negative bacteria.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR for proton environments (e.g., methoxy protons at ~3.5 ppm).
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-NMR for carbon skeleton confirmation.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~392 confirming molecular weight.
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Infrared Spectroscopy (IR):
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Peaks for amide () and methoxy groups ().
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X-ray Crystallography:
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For definitive structural elucidation.
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Applications and Future Directions
Given its structural features, this compound could be explored further for:
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Drug Development:
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Optimization as an anticancer agent targeting specific enzymes or receptors.
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Evaluation as an anti-inflammatory or antimicrobial agent.
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Molecular Docking Studies:
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Computational modeling to predict binding affinity with biological targets.
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Structure-Activity Relationship (SAR) Studies:
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Systematic modification of functional groups to enhance potency or selectivity.
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